

Substance Identification and Key Clarification

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Antibacterial agent 157

Cat. No.: S12861167

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The search results indicate that the identifier "157" corresponds to two distinct substances:

- Antibacterial agent 157 (this document):** A small synthetic molecule with CAS No. 2573134-85-5, investigated as a fungicide that affects protein synthesis in *Botrytis* [1].
- BPC-157:** A synthetic peptide (Body Protection Compound-157) derived from a gastric juice protein, studied for tissue repair and gut healing. **This is a different substance** and the data for it [2] [3] is not applicable here.

The following protocols and data pertain specifically to the small molecule "**Antibacterial agent 157**".

Physicochemical and Solubility Profile

The table below summarizes the core characteristics of **Antibacterial agent 157**, essential for experimental planning [1].

Property	Description
CAS Number	2573134-85-5
Molecular Formula	$C_{26}H_{23}BrF_4N_2O_3$
Molecular Weight	567.37 g/mol
Appearance	Solid at room temperature

Property	Description
Storage (Powder)	-20°C (3 years); 4°C (2 years)

Solubility Data	Details
In Vitro Solvents	DMSO (primary), H ₂ O, Ethanol, DMF
In Vivo Formulations	Multiple solvent systems for IP/IV/IM/SC injection and oral administration are detailed in the subsequent protocol.

Protocol: Formulation for Oral Administration in Animal Studies

This protocol outlines the preparation of a stable suspension for oral gavage in preclinical models [1].

1. Principle To prepare a uniform suspension of **Antibacterial agent 157** using 0.5% Carboxymethylcellulose sodium (CMC Na) as a suspending agent, facilitating accurate oral dosing in animal studies.

2. Materials

- **Antibacterial agent 157** (powder)
- Carboxymethylcellulose sodium (CMC Na)
- Double-distilled water (ddH₂O)
- Analytical balance
- Magnetic stirrer and stir bar
- Graduated cylinder
- Volumetric flask (100 mL)

3. Procedure

- **Step 1: Prepare 0.5% CMC Na Solution.** Measure 0.5 g of CMC Na using an analytical balance. Add it to 100 mL of ddH₂O in a volumetric flask or beaker. Stir continuously using a magnetic stirrer until the CMC Na is fully dissolved and a clear, slightly viscous solution is obtained.

- **Step 2: Incorporate the Active Compound.** Weigh 250 mg of **Antibacterial agent 157** powder. Gradually add the powder to the 100 mL of 0.5% CMC Na solution while stirring.
- **Step 3: Form Homogeneous Suspension.** Continue stirring for a sufficient time to ensure the powder is uniformly dispersed throughout the solution, resulting in a stable suspension with no visible clumps or settling.
- **Step 4: Final Preparation.** The resulting suspension will have a final concentration of 2.5 mg/mL. It should be used freshly prepared for optimal results in animal studies.

Protocol: Assessing In Vitro Antibacterial and Antifungal Activity

This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound [4] [5].

1. Principle To determine the lowest concentration of **Antibacterial agent 157** that prevents the visible growth of a microorganism (the MIC) in a liquid medium under standardized conditions.

2. Materials

- **Antibacterial agent 157** stock solution (e.g., in DMSO)
- Target microbial strains (e.g., *Botrytis* for fungicidal activity)
- Cation-adjusted Mueller-Hinton Broth (for bacteria) or appropriate fungal broth (e.g., Sabouraud Dextrose Broth)
- 96-well sterile microtiter plates
- Multichannel pipettes
- Sterile pipette tips
- Microbial incubator

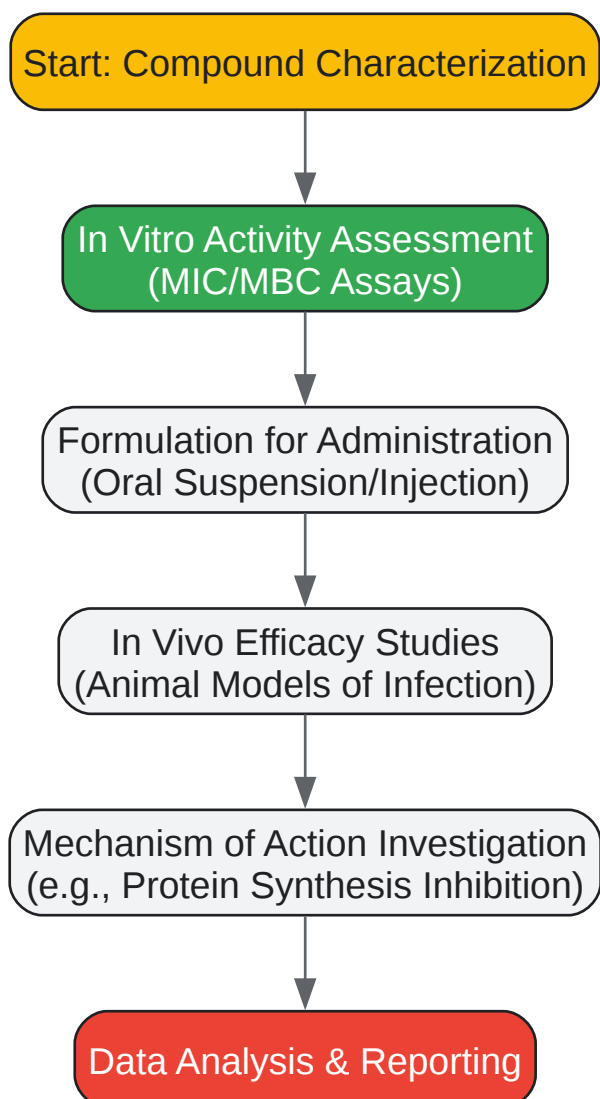
3. Procedure

- **Step 1: Prepare Compound Dilutions.** In a 96-well plate, perform a serial two-fold dilution of **Antibacterial agent 157** in the growth broth across the rows. The final volume in each well should be 100 μ L.
- **Step 2: Inoculate with Microbe.** Prepare a microbial inoculum suspension adjusted to a standard turbidity (e.g., 0.5 McFarland standard, approx. $1-5 \times 10^8$ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5×10^5 CFU/mL. Add 100 μ L of this working suspension to each well containing the compound dilutions, bringing the total volume to 200 μ L per well.

- **Step 3: Include Controls.** Leave some wells as **growth control** (inoculum + broth without compound) and **sterility control** (broth only).
- **Step 4: Incubate.** Seal the plate and incubate at the appropriate temperature and atmosphere (e.g., 35±2°C, aerobic) for 16-20 hours for bacteria or as required for fungi.
- **Step 5: Determine MIC.** After incubation, visually inspect the plate. The MIC is defined as the lowest concentration of the compound that completely prevents visible turbidity (growth) in the well.

Experimental Workflow and Mechanism Investigation

The following diagram illustrates the logical sequence of experiments from initial characterization to mechanistic studies, as derived from the protocols.



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Application Notes & Critical Considerations

- **Solubility and Formulation:** **Antibacterial agent 157** has low aqueous solubility. The 0.5% CMC Na formulation is a starting point for oral administration. For other routes (IP/IV/IM/SC), multiple solvent systems are available, such as DMSO:Tween 80:Saline or DMSO:PEG300:Corn oil mixtures [1]. The formulation must be optimized based on the specific experimental needs.
- **Bioavailability Optimization:** The oral bioavailability of this compound has not been detailed in the available search results. Researchers should consider pharmacokinetic studies to determine absorption, distribution, and half-life following oral administration.
- **Spectrum of Activity:** Initial data suggests fungicidal activity against *Botrytis* [1]. Comprehensive profiling of its activity against the ESKAPEE pathogens (*Enterococcus faecium*, *Staphylococcus aureus*, *Klebsiella pneumoniae*, etc.) and other Gram-positive/Gram-negative bacteria is required to define its potential therapeutic application [6].
- **Stability:** The powder is stable at ambient temperature for short periods but should be stored long-term at -20°C. Fresh in vivo formulations are recommended for optimal results [1].

Limitations and Future Research Directions

The most significant limitation is the scarcity of publicly available data on this specific compound. Key research priorities should include:

- **Mechanism Elucidation:** Confirm the initial finding related to protein synthesis inhibition in fungi and expand investigations to identify its target in bacterial systems.
- **In Vivo Validation:** Conduct rigorous in vivo efficacy studies in established animal infection models to correlate the in vitro activity with therapeutic potential.
- **Lead Optimization:** Explore the structure-activity relationship (SAR) around this chemical series to improve potency, solubility, and pharmacological properties.

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